2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride
CAS No.: 1038695-53-2
Cat. No.: VC3376574
Molecular Formula: C7H6BrClO4S2
Molecular Weight: 333.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1038695-53-2 |
|---|---|
| Molecular Formula | C7H6BrClO4S2 |
| Molecular Weight | 333.6 g/mol |
| IUPAC Name | 2-bromo-5-methylsulfonylbenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C7H6BrClO4S2/c1-14(10,11)5-2-3-6(8)7(4-5)15(9,12)13/h2-4H,1H3 |
| Standard InChI Key | MPPWURAWIYRWRK-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl |
| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)Br)S(=O)(=O)Cl |
Introduction
2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride is a complex organic compound with the molecular formula C7H6BrClO4S2. It features a benzene ring substituted with a bromo group, a methanesulfonyl group, and a sulfonyl chloride group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique reactivity and potential applications.
Synthesis and Reactivity
The synthesis of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride typically involves the reaction of a suitable precursor with chlorosulfonic acid or another chlorinating agent. The compound's reactivity is primarily influenced by the sulfonyl chloride group, which acts as a potent electrophile. This makes it useful for forming covalent bonds with nucleophiles, such as amines or alcohols.
Applications in Organic Synthesis
In organic synthesis, 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride can be used as a building block for more complex molecules. Its sulfonyl chloride group allows it to participate in various reactions, such as nucleophilic substitution reactions, which are crucial for constructing complex organic frameworks.
Biological Applications
While specific biological applications of 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride are not detailed in the available literature, compounds with similar structures, such as sulfonyl chlorides, are known to interact with biological molecules. These interactions can be leveraged to develop enzyme inhibitors or probes for biochemical assays.
Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Methanesulfonyl chloride | Simple structure with one sulfonyl group | Less complex than 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride |
| Phenylmethylsulfonyl fluoride | Contains a phenolic structure | More versatile in organic synthesis applications |
| 4-Fluorobenzenesulfonyl chloride | Chloride instead of fluoride | More reactive due to chloride leaving group |
| Sulfanyl fluorides | General class with various substituents | Diverse reactivity profiles depending on substituents |
Safety and Handling
Handling 2-Bromo-5-methanesulfonylbenzene-1-sulfonyl chloride requires caution due to its potential reactivity and toxicity. It is advisable to follow standard laboratory safety protocols, including the use of protective equipment and ventilation.
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